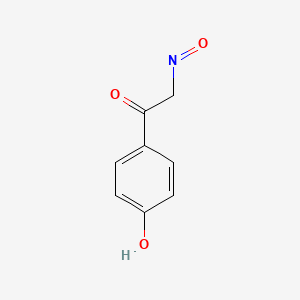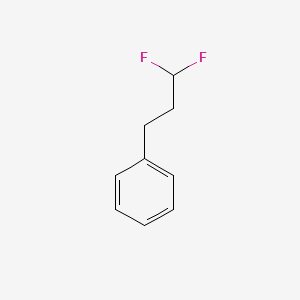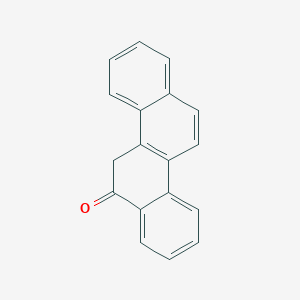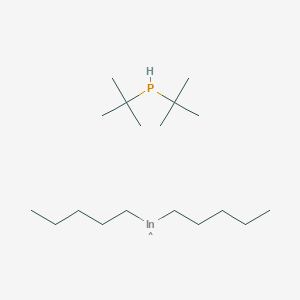![molecular formula C6H6F4O B12557552 3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene CAS No. 185247-74-9](/img/structure/B12557552.png)
3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,3-Difluoroprop-2-en-1-yl)oxy]-1,1-difluoroprop-1-ene is a chemical compound characterized by the presence of multiple fluorine atoms and an ether linkage
Métodos De Preparación
The synthesis of 3-[(3,3-Difluoroprop-2-en-1-yl)oxy]-1,1-difluoroprop-1-ene typically involves the reaction of 3,3-difluoroprop-2-en-1-ol with 1,1-difluoroprop-1-ene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Análisis De Reacciones Químicas
3-[(3,3-Difluoroprop-2-en-1-yl)oxy]-1,1-difluoroprop-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-[(3,3-Difluoroprop-2-en-1-yl)oxy]-1,1-difluoroprop-1-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for investigating biological processes.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 3-[(3,3-Difluoroprop-2-en-1-yl)oxy]-1,1-difluoroprop-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets by either inhibiting or activating them, depending on the specific context .
Comparación Con Compuestos Similares
3-[(3,3-Difluoroprop-2-en-1-yl)oxy]-1,1-difluoroprop-1-ene can be compared with other similar compounds, such as:
3,3-Difluoroprop-2-en-1-yl methyl ether: This compound has a similar structure but lacks the additional fluorine atoms on the propene moiety.
1,1,1-Trifluoroprop-2-en-1-yl ether: This compound contains an additional fluorine atom, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the ether linkage, which confer distinct chemical and physical properties .
Propiedades
Número CAS |
185247-74-9 |
|---|---|
Fórmula molecular |
C6H6F4O |
Peso molecular |
170.10 g/mol |
Nombre IUPAC |
3-(3,3-difluoroprop-2-enoxy)-1,1-difluoroprop-1-ene |
InChI |
InChI=1S/C6H6F4O/c7-5(8)1-3-11-4-2-6(9)10/h1-2H,3-4H2 |
Clave InChI |
MIYXUFUUSWMMQO-UHFFFAOYSA-N |
SMILES canónico |
C(C=C(F)F)OCC=C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12557494.png)


![Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-](/img/structure/B12557501.png)


![N''-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine](/img/structure/B12557521.png)
![Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate](/img/structure/B12557524.png)


